N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide
Description
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a synthetic organic compound characterized by three key structural motifs:
Properties
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5/c1-13(21)19-7-9-20(10-8-19)16(23)15(22)18-11-14-12-24-17(25-14)5-3-2-4-6-17/h14H,2-12H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPRHIVNLHJUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure that incorporates both a dioxaspirodecane moiety and an acetylpiperazine group. Its molecular formula is , with a molecular weight of approximately 318.37 g/mol. The structural characteristics contribute to its interaction with biological targets, particularly in the central nervous system.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O4 |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Pharmacological Profile
Research indicates that compounds similar to this compound exhibit significant activity at various neurotransmitter receptors, particularly the serotonin (5-HT) receptors.
- Serotonin Receptor Agonism : Studies have shown that derivatives of this compound can act as agonists at the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For instance, a related compound was reported to have a binding affinity (pD2 = 8.61) for the 5-HT1A receptor, indicating strong pharmacological potential in treating anxiety and depression .
- Selectivity : The selectivity of these compounds towards serotonin receptors over adrenergic receptors is crucial for minimizing side effects associated with non-selective agents. The aforementioned study demonstrated a moderate selectivity ratio of 18 for the 5-HT1A receptor compared to α1 adrenoceptors .
The mechanism by which this compound exerts its effects involves:
- Receptor Binding : The compound likely binds to the orthosteric site of the 5-HT1A receptor, inducing conformational changes that activate downstream signaling pathways.
- Neurotransmitter Modulation : By activating serotonin receptors, this compound can enhance serotonergic transmission, which is beneficial in conditions like depression and anxiety.
Study on Antidepressant Effects
A notable case study involved testing the antidepressant-like effects of a series of derivatives based on the dioxaspiro structure in animal models. The results indicated that certain derivatives significantly reduced immobility time in forced swim tests, suggesting an antidepressant effect .
Neuroprotective Properties
Another area of investigation focused on the neuroprotective properties of compounds derived from this compound. These studies revealed that some derivatives could protect neuronal cells from oxidative stress-induced apoptosis, highlighting their potential utility in neurodegenerative diseases .
Comparison with Similar Compounds
Structural Analog 1: N-(3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-yl)-6-(5-methyl-2-oxoimidazolidin-4-yl)hexanamide
- Key Differences :
- Replaces the acetylpiperazine group with a 5-methyl-2-oxoimidazolidin-4-ylhexanamide chain.
- Contains a propargyl linker instead of a methyl group.
Structural Analog 2: GUANADREL SULFATE [(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)guanidine sulfate]
- Key Differences :
- Substitutes the acetamide-acetylpiperazine chain with a guanidine sulfate group.
- Implications :
Structural Analog 3: 2-(4-Chlorophenoxy)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)acetamide
- Key Differences: Replaces acetylpiperazine with a 4-chlorophenoxy group.
- Lacks the acetylpiperazine’s hydrogen-bonding capacity, likely altering target engagement .
Structural Analog 4: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Key Differences :
- Substitutes acetylpiperazine with a 4-fluorophenylcyclopropane group.
- Fluorine’s electron-withdrawing effects may alter electronic properties compared to the acetylpiperazine’s electron-donating acetyl group .
Structural Analog 5: 2-(4-Acetylpiperazin-1-yl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-oxoacetamide
- Key Differences :
- Replaces the spiro ring with a thiazolo-triazole-ethyl chain.
- Implications :
Comparative Analysis Table
Q & A
Q. What are the established synthetic methodologies for this compound, and how are reaction conditions optimized for yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including spirocyclic ring formation and subsequent functionalization. For example:
- Spirocyclic Core : Cyclization of precursors under reflux conditions (e.g., acetic acid) to form the 1,4-dioxaspiro[4.5]decane moiety. Yield optimization may require adjusting solvent polarity, temperature, and catalyst loading .
- Amide Coupling : Reacting the spirocyclic intermediate with activated acetylpiperazine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification via silica gel column chromatography (eluent: ethyl acetate/hexane gradients) ensures product isolation (54% yield reported for analogous compounds) .
- Validation : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms structural integrity, with characteristic shifts for spirocyclic protons (δ 3.5–4.5 ppm) and acetylpiperazine carbonyls (δ ~170 ppm) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are primary tools. For example, the spirocyclic methylene group shows distinct splitting patterns (e.g., δ 3.8 ppm, J = 10 Hz), while the oxoacetamide carbonyl appears at δ ~168 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves conformational details (e.g., puckering angles of the spiro ring). SHELX software refines atomic coordinates, achieving R-factors < 0.05 for high-resolution data .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₂₈N₃O₅: 366.2023) .
Advanced Research Questions
Q. How can computational chemistry approaches predict reactivity and optimize synthetic pathways?
- Methodological Answer :
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for spiro ring formation. ICReDD’s workflow integrates computed activation energies to prioritize viable pathways .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) by comparing solvation free energies of intermediates .
- Machine Learning : Training models on reaction databases (e.g., USPTO) identifies optimal catalysts or conditions for acetylpiperazine coupling .
Q. What analytical strategies address discrepancies arising from conformational flexibility in spectroscopic data?
- Methodological Answer :
- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K) detects ring puckering dynamics. Line-shape analysis calculates activation energy (ΔG‡) for conformational interconversion .
- 2D NOESY : Correlates spatially proximate protons (e.g., spirocyclic methylene and piperazine CH₂ groups) to map low-energy conformers .
- DFT-MD Simulations : Molecular dynamics at the M06-2X/cc-pVTZ level predict dominant conformers, validated against experimental NMR shifts .
Q. In crystallographic refinement, what challenges arise due to the spirocyclic system, and how are they resolved?
- Methodological Answer :
- Disorder Modeling : The spirocyclic ring’s puckering (amplitude ~0.5 Å, phase angle 30°) may require multi-conformer refinement in SHELXL .
- Hydrogen Bonding : Olex2 visualization identifies key interactions (e.g., acetamide C=O⋯H-N piperazine) to constrain thermal displacement parameters .
- Twinned Data : Twin refinement (e.g., BASF parameter adjustment) resolves overlapping reflections in low-symmetry space groups .
Q. How do reaction mechanisms differ when synthesizing derivatives with substituent variations?
- Methodological Answer :
- Electrophilic Substitution : Electron-withdrawing groups (e.g., -NO₂) on the piperazine ring slow amide coupling (k ≈ 0.02 min⁻¹ vs. 0.05 min⁻¹ for -OCH₃), monitored via in situ IR .
- Spiro Ring Modifications : Introducing bulkier substituents (e.g., 7-acetyl vs. 8-keto) alters puckering coordinates (q₂ = 0.12 → 0.18), requiring adjusted crystallization solvents (acetonitrile vs. ethanol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
